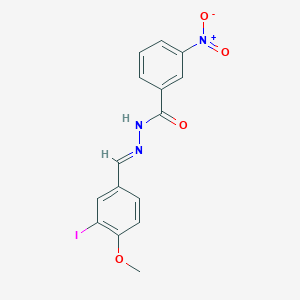
N'-(3-phenoxybenzylidene)isonicotinohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(3-phenoxybenzylidene)isonicotinohydrazide is a chemical compound that is related to isoniazid . Isoniazid is an antibiotic used for the treatment of tuberculosis . The compound is also related to N’-(3-methoxybenzylidene)isonicotinohydrazide, which has a linear formula of C14H13N3O2 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the compound (E)-N′-(3,4,5-trimethoxybenzylidene)isonicotinohydrazide dihydrate was synthesized from a mixture of isoniazid, 3,4,5-trimethoxybenzaldehyde, and a catalytic amount of ceric ammonium nitrate in water . The reaction was sonicated at 60 W for 10 minutes .Molecular Structure Analysis
The molecular structure of related compounds has been analyzed. For example, the compound (E)-N′-(3,4,5-trimethoxybenzylidene)isonicotinohydrazide dihydrate crystallizes in the monoclinic space group P21/n . The Schiff base molecule exists in E conformation with respect to the C=N double bond .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, coordination compounds of copper(II) with N′-(3-tert-butyl-5-nitro-2-hydroxybenzylidene)isonicotinohydrazide were synthesized in methanol in the presence of Et3N and with the addition of 1,10-phenanthroline .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, coordination of the iron(III) ion to the ligand increased its thermal stability .Mecanismo De Acción
Direcciones Futuras
The future directions in the study of similar compounds involve the development of hydrazide compounds, as they have been demonstrated to have a range of activities including antituberculosis, anticancer, analgesic, anti-inflammatory, anti-HIV, antidiabetic, and antimalarial effects . The modification of compounds into complexes with metals is a widely used method for drug development, as the formation of complex compounds has been proven to increase the pharmacological activity .
Propiedades
IUPAC Name |
N-[(E)-(3-phenoxyphenyl)methylideneamino]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c23-19(16-9-11-20-12-10-16)22-21-14-15-5-4-8-18(13-15)24-17-6-2-1-3-7-17/h1-14H,(H,22,23)/b21-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDUWEMEHLKZIP-KGENOOAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(1E)-(3-phenoxyphenyl)methylene]isonicotinohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethoxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B3855139.png)
![1-({[2-({4-[(heptafluoropropyl)sulfonyl]-2-nitrophenyl}amino)phenyl]imino}methyl)-2-naphthol](/img/structure/B3855142.png)

![4-[2-(4-bromobenzoyl)carbonohydrazonoyl]phenyl 4-bromobenzoate](/img/structure/B3855148.png)


![3,4-dichloro-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B3855174.png)
![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-(3-methylphenoxy)acetohydrazide](/img/structure/B3855188.png)
![2-methyl-4-({[(4-methylphenyl)sulfonyl]oxy}imino)-2,5-cyclohexadien-1-one](/img/structure/B3855197.png)


![1H-anthra[1,2-d]imidazole-2,6,11(3H)-trione](/img/structure/B3855209.png)

![nicotinaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3855219.png)